molecular formula C23H17ClO4 B5319002 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl benzoate

2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl benzoate

Cat. No.: B5319002
M. Wt: 392.8 g/mol
InChI Key: ADFNOMMHXACYGE-NTEUORMPSA-N
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Description

2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl benzoate is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a benzoate ester

Preparation Methods

The synthesis of 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl benzoate typically involves the reaction of 4-chlorobenzaldehyde with 5-methoxyphenyl benzoate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Chemical Reactions Analysis

2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl benzoate undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl benzoate can be compared with similar compounds, such as:

Properties

IUPAC Name

[2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO4/c1-27-19-12-13-20(21(25)14-9-16-7-10-18(24)11-8-16)22(15-19)28-23(26)17-5-3-2-4-6-17/h2-15H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFNOMMHXACYGE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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